

Comparing the toxicological effects of Cartap hydrochloride and its metabolite nereistoxin

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Compound of Interest

Compound Name: Cartap hydrochloride

Cat. No.: B1668583

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A Comparative Toxicological Analysis: Cartap Hydrochloride vs. Nereistoxin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of the insecticide **Cartap hydrochloride** and its primary active metabolite, nereistoxin. The information presented is curated from experimental data to assist researchers in understanding their mechanisms of action, toxicity profiles, and the experimental methodologies used for their evaluation.

Executive Summary

Cartap hydrochloride is a pro-insecticide that undergoes metabolic conversion to its active form, nereistoxin.^[1] Both compounds exert their primary toxicological effect by acting as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), leading to the blockade of neurotransmission and resulting in paralysis, particularly in insects.^{[2][3]} While developed as a safer alternative, **Cartap hydrochloride**'s toxicity is intrinsically linked to its conversion to the more potent nereistoxin. This guide delves into the quantitative toxicological data, the experimental protocols for assessment, and the underlying signaling pathways.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key toxicological data for **Cartap hydrochloride** and nereistoxin across various species and endpoints.

Table 1: Acute Mammalian Toxicity

Compound	Species	Route	LD50 (mg/kg)	Source
Cartap hydrochloride	Rat (male)	Oral	345	[4]
Cartap hydrochloride	Rat (female)	Oral	325	[4]
Cartap hydrochloride	Mouse	Oral	165	
Cartap hydrochloride	Monkey	Oral	100-200	
Nereistoxin	Mouse	Oral	118	
Nereistoxin	Mouse	Intravenous	30	
Nereistoxin	Mouse	Subcutaneous	1,000	

Table 2: Aquatic Toxicity

Compound	Species	Exposure Time	LC50 (mg/L)	Source
Cartap hydrochloride	Goldfish	-	0.58	
Cartap hydrochloride	Medaka	-	0.36	
Cartap hydrochloride	Asian pond loach	-	0.095	
Cartap hydrochloride	Labeo rohita (freshwater fish)	96 hours	0.3851 (static)	
Cartap hydrochloride	Labeo rohita (freshwater fish)	96 hours	0.2732 (flow-through)	
Cartap hydrochloride	Carp	48 hours	1.0	

Table 3: In Vitro Receptor Binding and Inhibition

Compound	Receptor Subtype	System	IC50	Source
Nereistoxin	Chicken $\alpha 7$ nAChR	Xenopus oocytes	pIC50 = 4.48 ± 0.14	
Nereistoxin	Chicken $\alpha 4\beta 2$ nAChR	Xenopus oocytes	pIC50 = 4.40 ± 0.09	
Nereistoxin	Drosophila/chicken hybrid SAD/ $\beta 2$ nAChR	Xenopus oocytes	pIC50 = 4.89 ± 0.12	
Nereistoxin	Drosophila/chicken hybrid ALS/ $\beta 2$ nAChR	Xenopus oocytes	pIC50 = 4.82 ± 0.09	
Nereistoxin	Rat brain $\alpha 4\beta 2$ nAChR	Radioligand binding assay	60 μ M	

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rodents

This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance, such as **Cartap hydrochloride** or nereistoxin, in a rodent model, consistent with standard toxicology guidelines.

Objective: To determine the single dose of the test substance that is lethal to 50% of the test animal population.

Materials:

- Test substance (**Cartap hydrochloride** or nereistoxin)
- Vehicle for administration (e.g., water, corn oil)
- Healthy, young adult rodents (e.g., Wistar rats, Swiss albino mice), fasted overnight
- Oral gavage needles
- Animal cages with appropriate bedding, food, and water
- Calibrated balance for weighing animals and test substance

Procedure:

- **Dose Preparation:** Prepare a series of graded doses of the test substance in the chosen vehicle.
- **Animal Grouping:** Randomly assign animals to different dose groups, including a control group receiving only the vehicle. A typical study design includes at least 3-5 dose groups.
- **Administration:** Administer the prepared doses to the respective animal groups via oral gavage. The volume administered is typically based on the animal's body weight.
- **Observation:** Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration) and then daily for a total of 14 days.

- Data Collection: Record the number of mortalities in each dose group.
- LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the Probit or Logit analysis.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for nAChRs.

Objective: To quantify the binding affinity (e.g., IC50) of nereistoxin to specific nAChR subtypes.

Materials:

- Tissue preparation containing the nAChR of interest (e.g., rat brain membranes, fish electric organ)
- Radioligand specific for the nAChR subtype (e.g., [³H]-cytisine for $\alpha 4\beta 2$, [¹²⁵I]- α -bungarotoxin for $\alpha 7$)
- Test compound (nereistoxin) at various concentrations
- Incubation buffer
- Glass fiber filters
- Scintillation counter or gamma counter

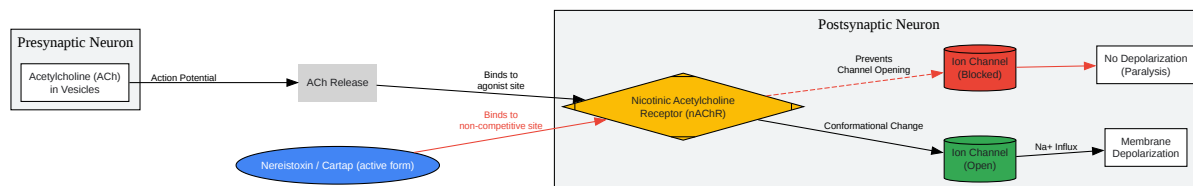
Procedure:

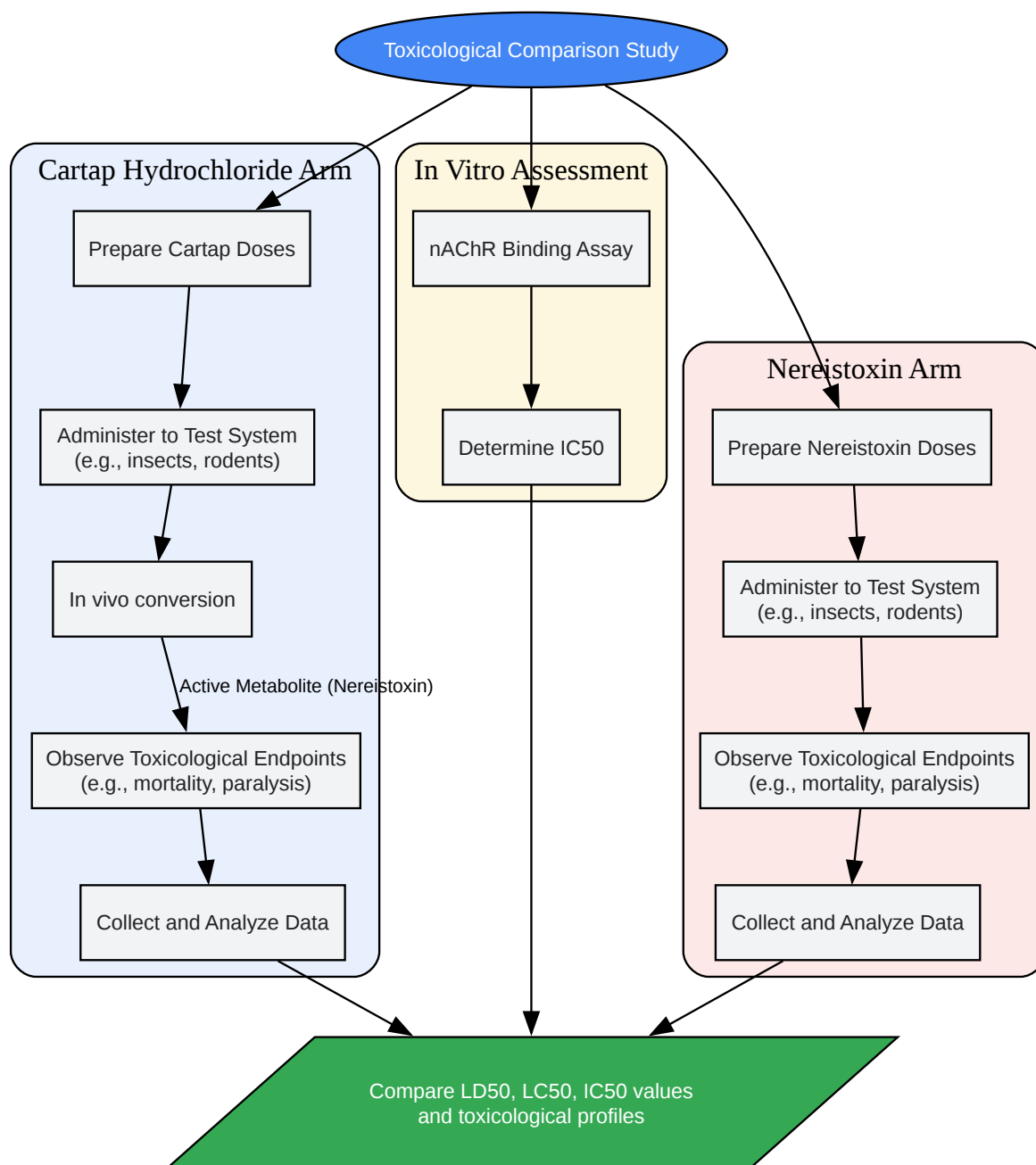
- Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the incubation buffer for a specified time at a controlled temperature to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

- **Washing:** Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation or gamma counter.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding curve.

Mandatory Visualizations

Signaling Pathway Diagram





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